Tannic Acid
Description
Tannic acid (TA), a hydrolysable tannin, is a high-molecular-weight polyphenolic compound composed of a central glucose core esterified with gallic acid units. It is naturally abundant in plants such as oak, galls, and tea leaves . Structurally, this compound contains multiple phenolic hydroxyl groups and aromatic rings, enabling diverse interactions (e.g., hydrogen bonding, π-π stacking) that underpin its applications in medicine, materials science, and environmental remediation .
Key properties include:
- Antioxidant activity: Scavenges free radicals and inhibits lipid peroxidation .
- Antimicrobial effects: Effective against S. aureus, E. coli, and oral pathogens .
- Protein-binding capacity: Precipitates proteins and heavy metals, aiding wound healing and detoxification .
- Solubility: High water solubility (unlike many hydrophobic polyphenols), which influences encapsulation efficiency and bioavailability .
Properties
IUPAC Name |
[2,3-dihydroxy-5-[[3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQNJMCXXYXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H52O46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1701.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72401-53-7 | |
| Record name | NSC5031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Plant-Based Extraction and Optimization
This compound is traditionally extracted from plant materials such as gallnuts, oak bark, and herbs like rosemary, anise, and cinnamon. A 2021 study demonstrated an HPLC-based extraction method using a C18 column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.5 mL/min and pH 6, achieving a retention time of 1.6 minutes for this compound. The protocol involved diluting herb extracts (1 mL to 23–46 mL distilled water), followed by filtration through a 0.45 µm membrane to remove particulates. Recovery rates ranged from 98.2% to 101.5%, with a limit of detection (LOD) of 0.09 µg/mL and limit of quantification (LOQ) of 0.29 µg/mL.
Solvent Selection and Yield Considerations
Early extraction methods relied on organic solvents like ethyl acetate and acetone, but residual solvent contamination (>25 mg/kg) posed challenges for pharmaceutical-grade applications. Modern approaches prioritize aqueous solutions, with studies showing that dissolving 100 g of crude this compound in 0.3–1 L of deionized water achieves optimal solubility while minimizing impurities.
Purification and Crystallization Control
Vacuum Drying and Residual Solvent Removal
A patented method (CN111454307A) details vacuum drying protocols to reduce organic solvent residues below 25 mg/kg, complying with food and pharmaceutical standards. Key steps include:
Table 1: Vacuum Drying Parameters and Outcomes
| Example | Temperature (°C) | Pressure (MPa) | Drying Time (h) | Water Content (%) | Solvent Residue (mg/kg) |
|---|---|---|---|---|---|
| 1 | 80 | -0.09 | 4 | 6 | <25 |
| 2 | 40 → 110 | -0.09 | 6 | 5 | <25 |
| 3 | 60–65 | -0.095 | 4 | 9 | <25 |
Freeze-Drying for Hydration Stability
Freeze-drying at -80°C and -0.092 MPa was employed to produce this compound with 9% water content, followed by secondary drying at 110°C to reduce hydration to 6%. This two-stage process enhances shelf life while maintaining structural integrity.
Functionalization and Composite Synthesis
Nanodiamond-Tannic Acid Hybrid Catalysts
A 2024 study synthesized a heterogeneous catalyst (ND@Tannicacid-Cu) by esterifying carboxylated nanodiamonds with this compound, followed by copper ion chelation. Steps included:
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Oxidizing diamond nanoparticles at 450°C for 5 hours.
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Reacting with this compound (20 mg) at pH 4.7 and 80°C for 24 hours.
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Adding Cu(NO₃)₂ and ethanol to immobilize copper nanoparticles.
The catalyst facilitated a one-pot synthesis of 1,4-benzodiazepines with 89–94% yield and retained 85% activity after eight cycles.
Antimicrobial Silage Additives
This compound’s protein-binding capacity was leveraged to improve silage fermentation, reducing proteolysis by 27–45% when added at 1–2% w/w. This application underscores its dual role as a preservative and fermentation enhancer.
Quality Control and Analytical Validation
HPLC Method Validation
The HPLC protocol for this compound quantification demonstrated linearity (R² = 0.999) across 5–40 µg/mL, with intraday and interday precision below 2.5% RSD. This method is critical for verifying extraction efficiency in herbal sources.
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FT-IR) confirmed ester bond formation in ND@Tannicacid-Cu, with peaks at 1,720 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-O). Energy-dispersive X-ray spectroscopy (EDX) verified copper loading at 4.7 wt%.
Industrial-Scale Production Considerations
Scientific Research Applications
Biomedical Applications
Antioxidant and Antimicrobial Properties
Tannic acid is recognized for its potent antioxidant properties, which enable it to neutralize free radicals and reduce oxidative stress. This capability is crucial in preventing diseases such as cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease . Additionally, TA exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for treating infections .
Antiviral Activity
Recent studies have highlighted this compound's ability to inhibit the entry of SARS-CoV-2 into host cells by interfering with the binding of the spike protein to the ACE2 receptor. This competitive inhibition suggests that TA could be developed as a therapeutic agent against COVID-19 . Furthermore, its antiviral properties extend to other viruses, where it has shown effectiveness at various stages of viral replication .
Cancer Treatment
This compound has demonstrated anticancer effects through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. Its role in cancer therapy is being explored in various studies, showing promise in enhancing the efficacy of conventional chemotherapy drugs .
Pharmaceutical Applications
Drug Delivery Systems
This compound is being utilized in the development of drug delivery systems due to its ability to form nanoparticles and thin film coatings. These systems can enhance the bioavailability of drugs while providing controlled release mechanisms . For instance, TA-coated nanoparticles have been investigated for their potential in delivering anticancer drugs effectively.
Biomaterials Research
In biomaterials science, this compound serves as a natural crosslinking agent that improves the mechanical properties of hydrogels and polymers. Its incorporation into biomaterials not only enhances structural integrity but also imparts antibacterial and anti-inflammatory properties, making it suitable for applications in wound healing and tissue engineering .
Material Science Applications
Orthopedic Implants
This compound's ability to form stable coatings on metal surfaces enhances the physical and chemical properties of orthopedic implants. This application is particularly valuable in improving biocompatibility and reducing infection rates associated with surgical implants . Additionally, TA can inhibit osteoclast activity, making it a potential treatment for osteoporosis by promoting bone health .
Environmental Applications
In conservation science, this compound is used to treat rusted iron artifacts by forming stable complexes with iron oxides. This application not only preserves historical artifacts but also demonstrates TA's versatility as a sustainable material in conservation efforts .
Table 1: Antiviral Activity of this compound Against SARS-CoV-2
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Type | Effectiveness |
|---|---|---|
| Staphylococcus aureus | Gram-positive | High |
| Escherichia coli | Gram-negative | Moderate |
| Pseudomonas aeruginosa | Gram-negative | High |
Case Studies
Case Study 1: this compound in Cancer Therapy
A study investigating the effects of this compound on breast cancer cells found that TA significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The findings suggest that this compound could enhance the effectiveness of existing chemotherapy regimens while minimizing side effects .
Case Study 2: this compound Coatings on Implants
Research on TA-coated orthopedic implants demonstrated improved integration with bone tissue and reduced infection rates compared to uncoated implants. The study concluded that this compound coatings enhance biocompatibility and promote better clinical outcomes in orthopedic surgeries .
Mechanism of Action
Tannic acid exerts its effects through several mechanisms:
Protein Binding: Its phenolic hydroxyl groups bind to proteins, leading to protein precipitation and enzyme inhibition.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits inflammatory pathways, reducing inflammation.
Anticancer Activity: this compound modulates signaling pathways such as EGFR/Jak2/STATs and inhibits enzymes like PKM2, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key structural advantages of this compound :
- High density of reactive phenolic groups (~25 per molecule) enhances crosslinking in materials (e.g., chitosan nanocomposites) .
- Larger molecular size improves metal chelation and biofilm inhibition compared to smaller polyphenols .
Antioxidant Properties
This compound exhibits superior antioxidant efficiency at lower concentrations compared to similar compounds:
This compound’s polymeric structure enables synergistic interactions between adjacent phenolic groups, enhancing radical stabilization .
Solubility and Encapsulation Efficiency
This compound’s high water solubility reduces encapsulation efficiency in hydrophobic delivery systems:
This solubility-driven limitation necessitates tailored formulations (e.g., covalent conjugation with polymers) to optimize this compound delivery .
Antimicrobial Activity
This compound outperforms many polyphenols in broad-spectrum antimicrobial activity:
- Mechanism : Disrupts bacterial membranes and inhibits biofilm formation via protein crosslinking .
- Efficacy : At 1% (w/w) in cellulose-chitosan films, this compound inhibits >90% of S. aureus and E. coli growth .
- Comparison : Gallic acid and quercetin show weaker biofilm inhibition due to fewer reactive groups .
Key Research Findings
Toxicity : At high doses (>100 mg/kg), this compound causes skin irritation in SD rats, necessitating controlled dosing .
Agricultural Use : Combined with lactic acid bacteria, this compound enhances silage quality by reducing pH and increasing protein retention .
Biological Activity
Tannic acid, a polyphenolic compound found in various plants, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, anticancer, and antioxidant properties, supported by recent research findings and case studies.
1. Antiviral Activity
This compound has demonstrated significant antiviral properties against various viruses. Notably, it inhibits the entry of SARS-CoV-2 by interfering with the binding of the spike receptor-binding domain (S-RBD) to human ACE2 (hACE2) receptors. A study reported a dissociation constant () of this compound at 0.179 μM, indicating a strong binding affinity that could be leveraged for therapeutic applications against COVID-19 . Furthermore, this compound has shown activity against other viruses such as influenza A, herpes simplex virus types 1 and 2, and human immunodeficiency virus (HIV) .
2. Antibacterial Activity
The antibacterial effects of this compound are well-documented, exhibiting activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound's efficacy varies with its concentration and the presence of phenolic hydroxyl groups . It has been effective against pathogens including Staphylococcus aureus, Escherichia coli, Streptococcus pyogenes, and Pseudomonas aeruginosa. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential microbial enzymes .
Table 1: Antibacterial Activity of this compound
| Bacteria | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Streptococcus pyogenes | Effective |
| Pseudomonas aeruginosa | Effective |
| Listeria innocua | Moderate |
3. Anticancer Properties
This compound exhibits promising anticancer effects, particularly in colorectal cancer (CRC). A study showed that this compound inhibited CRC cell proliferation by disrupting the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. It was found to decrease cell viability and migration in CRC cell lines while promoting apoptosis . In vivo studies demonstrated that this compound significantly delayed tumor growth in murine models without causing hepatotoxicity or nephrotoxicity .
4. Antioxidant Activity
As a potent antioxidant, this compound can neutralize free radicals, thereby reducing oxidative stress linked to several diseases such as diabetes and neurodegenerative disorders . Its antioxidant capacity is attributed to its ability to chelate metal ions and scavenge reactive oxygen species.
5. Case Studies and Research Findings
Several studies have explored the multifaceted roles of this compound in health:
- Case Study on Oral Health : this compound improved the erosion-protective properties of dental pellicles by reducing bacterial adherence and glucan formation on enamel surfaces, suggesting its potential application in dental care .
- Neuroprotective Effects : In models of amyotrophic lateral sclerosis (ALS), this compound showed potential neuroprotective effects by stabilizing neuromuscular transmission .
- Wound Healing : this compound has been incorporated into biopolymer materials to enhance tissue regeneration and wound healing processes due to its antimicrobial properties .
Q & A
Q. What experimental approaches are used to study tannic acid-protein interactions, and how do environmental factors influence these interactions?
this compound interacts with proteins via hydrogen bonding, electrostatic forces, and hydrophobic interactions, forming complexes that alter protein structure and function . Experimental methodologies include fluorescence quenching, circular dichroism (CD), and isothermal titration calorimetry (ITC) to quantify binding affinities. Environmental factors such as pH, temperature, and ionic strength critically influence these interactions. For example, acidic pH enhances hydrogen bonding between this compound and casein, while high ionic strength disrupts electrostatic interactions .
Q. How do researchers characterize the antioxidant and anti-inflammatory properties of this compound in vitro?
Standard assays include:
- DPPH/ABTS radical scavenging assays to measure antioxidant capacity.
- ELISA or Western blotting to quantify TNF-α, IL-6, and NF-κB levels in lipopolysaccharide (LPS)-induced macrophage models .
- Cellular uptake studies using fluorescently labeled this compound to track bioavailability . this compound’s hydroxyl groups contribute to its radical scavenging activity, with IC₅₀ values reported in the range of 10–50 µM in macrophage models .
Q. What are the common methods for synthesizing this compound-based hydrogels, and how are their mechanical properties evaluated?
Hydrogels are synthesized via crosslinking with polymers (e.g., gelatin, chitosan) using this compound as a natural crosslinker. Methods include:
- Physical crosslinking (e.g., hydrogen bonding).
- Chemical crosslinking (e.g., EDC/NHS chemistry) . Mechanical properties are assessed via rheometry (storage modulus, G') and tensile testing. This compound-crosslinked hydrogels exhibit G' values up to 10 kPa, depending on crosslinking density .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound-mediated bioremediation of heavy metals like chromium?
RSM is used to model interactions between variables (e.g., pH, temperature, this compound concentration) and maximize chromium removal. For example, Aspergillus niveus achieved 92% chromium removal and 68% this compound degradation under optimized conditions (pH 5.0, 30°C, 200 ppm Cr) using a Box-Behnken design . ANOVA results indicated that pH and inoculum size were statistically significant factors (p < 0.05) .
Q. What genetic engineering strategies enhance microbial degradation pathways for this compound?
Genomic analysis of A. adeninivorans identified key enzymes (e.g., gallic acid decarboxylase, catechol-1,2-dioxygenase) involved in this compound catabolism. Overexpression of Agdc1p increased gallic acid conversion efficiency by 40%, enabling tailored metabolic pathways for aromatic chemical production .
Q. How do multi-component interactions (e.g., this compound-alum-malic acid mixtures) affect astringency in sensory studies?
Sensory experiments using concentration-matched mixtures (e.g., 2.75 g/L alum + 2.0 g/L this compound) revealed synergistic astringency effects. Isothermal titration calorimetry showed competitive binding between this compound and salivary proteins, with malic acid modulating perceived intensity via pH shifts .
Q. What methodologies improve the bioavailability of this compound in drug delivery systems?
Encapsulation in zein nanoparticles crosslinked with this compound (2 mg) enhanced curcumin bioavailability by 3.5-fold. Box-Behnken design optimized particle size (150–200 nm) and encapsulation efficiency (85%) . In vivo studies demonstrated sustained release over 24 hours, validated via HPLC .
Q. How does this compound enhance flame retardancy in carbon fiber-reinforced polymers (CFRP)?
this compound-epoxy composites form a char layer under combustion, reducing heat release rate (HRR) by 60% in cone calorimetry tests. FTIR and SEM confirmed covalent bonding between this compound and carbon fiber, improving mechanical rigidity (Young’s modulus: 4.2 GPa) and oxygen barrier properties .
Data Contradiction Analysis
Q. Why do IC₅₀ values for this compound’s inhibition of anthrax protective antigen (PA) show complex binding isotherms?
SPR and FRET assays revealed non-linear IC₅₀ curves due to multiple binding modes or impurities. While this compound inhibited PA-CMG2 interaction at 1 mM, its polydisperse nature (varying galloyl group numbers) caused heterogeneous binding affinities . Validated via SPR, the interaction was concentration-dependent but not classically dose-responsive .
Methodological Resources
- Statistical Tools : Design Expert 9.0 for RSM ; Plackett-Burman design for variable screening .
- Characterization Techniques : FTIR for crosslinking analysis ; SEM for biosorption studies .
- Biological Models : LPS-induced RAW 264.7 macrophages for anti-inflammatory assays ; dairy cattle for this compound feeding trials (up to 5.2% tannin inclusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
